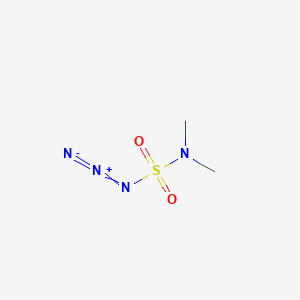
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position.
Vorbereitungsmethoden
The synthesis of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure to yield the desired benzothiazine compound . Another approach is the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the thiazine ring can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride. Substitution reactions can occur at the methoxy or phenyl groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its DNA/RNA binding properties, making it a potential probe for nucleic acid research . In medicine, benzothiazine derivatives have shown promise as anti-inflammatory, antimicrobial, and antiproliferative agents
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- involves its interaction with biological targets through hydrogen bonding and π–π interactions . The methoxy and phenyl groups enhance its binding affinity to specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to modulate various molecular pathways, including those involved in inflammation, microbial growth, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be compared to other benzothiazine derivatives, such as 4H-3,1-Benzothiazin-4-ones and 2-Amino-4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-Amino-4H-3,1-benzoxazin-4-ones are known for their potency as acyl-enzyme inhibitors, whereas 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- exhibits a broader range of biological activities . The unique combination of methoxy and phenyl groups in 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23654-69-5 |
|---|---|
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-phenyl-4H-1,3-benzothiazine |
InChI |
InChI=1S/C16H15NO2S/c1-18-13-8-12-10-17-16(11-6-4-3-5-7-11)20-15(12)9-14(13)19-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
FMVSILSTBPNIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)








